molecular formula C6H15BrN2S B1315215 (Pentylsulfanyl)methanimidamide hydrobromide CAS No. 4270-00-2

(Pentylsulfanyl)methanimidamide hydrobromide

Cat. No. B1315215
CAS RN: 4270-00-2
M. Wt: 227.17 g/mol
InChI Key: JTEBEBGEFYAPTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (Pentylsulfanyl)methanimidamide hydrobromide consists of a pentyl (five-carbon) chain attached to a sulfur atom, which is connected to a methanimidamide group. The methanimidamide group contains a nitrogen atom with two single bonds and one double bond, yielding a C-N=C group.

Scientific Research Applications

Biological Evaluation in Traditional Medicine

  • The seeds of Raphanus sativus, containing 4-methylthio-butanyl derivatives, have long been used in Korean traditional medicine as anti-cancer and anti-inflammatory agents. Research isolated several derivatives, including sinapoyl desulfoglucoraphenin and (E)-5-(methylsulfinyl)pent-4-enoxylimidic acid methyl ester, which demonstrated significant anti-inflammatory and antitumor activities. These findings support the ethnopharmacological use of Raphanus sativus seeds as anti-cancer and anti-inflammatory agents (Kim et al., 2014).

Chemical Synthesis and Applications

  • An ionic liquid, 1-n-butyl-3-methylimidazolium bromide, demonstrated effectiveness in the nucleophilic displacement of alkyl groups to regenerate phenols from aryl alkyl ethers. This method, involving a green chemical approach, highlights the potential applications of such ionic liquids in chemical synthesis (Boovanahalli et al., 2004).

Environmental and Agricultural Applications

  • In a study on the anaerobic digestion of household organic waste in Morocco, combined mechanical and ultrasonic pretreatment enhanced methane production and biodegradability. This research provides insights into improving waste management and energy production processes (Karouach et al., 2020).
  • Research on the residue quantification of mono-methanimidamide in soil used RP-HPLC. This study is relevant for understanding the environmental impact and degradation dynamics of novel green pesticides (Chao, 2010).

Methanation and Energy Production

  • A study on the enhanced electrochemical methanation of carbon dioxide using a dispersible nanoscale copper catalyst presented significant findings. This research is pivotal in developing efficient methods for synthesizing hydrocarbon fuels from CO2, contributing to sustainable energy solutions (Manthiram et al., 2014).

properties

IUPAC Name

pentyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.BrH/c1-2-3-4-5-9-6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBEBGEFYAPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884053
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentylsulfanyl)methanimidamide hydrobromide

CAS RN

4270-00-2
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC27456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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